molecular formula C6H8ClNO2 B1268285 2-Aminoresorcinol hydrochloride CAS No. 634-60-6

2-Aminoresorcinol hydrochloride

Cat. No. B1268285
CAS RN: 634-60-6
M. Wt: 161.58 g/mol
InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N
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Patent
US06353010B1

Procedure details

A mixture of 2-aminoresorcinol hydrochloride (5.0 g) and triethylorthopropionate (13.7 ml) was heated to 150° C. for 2 h before being poured into a mixture of water (140 ml) and ethanol (35 ml). The mixture was stirred vigorously for 30 minutes at room temperature. The resulting precipitate was removed by filtration and dried to give the title compound as a beige solid (4.11 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:4]=1[OH:5].C(O[C:14](OCC)(OCC)[CH2:15][CH3:16])C.O>C(O)C>[CH2:15]([C:16]1[O:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:3]=2[N:2]=1)[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1=C(O)C=CC=C1O
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C)OC(CC)(OCC)OCC
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1OC2=C(N1)C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.